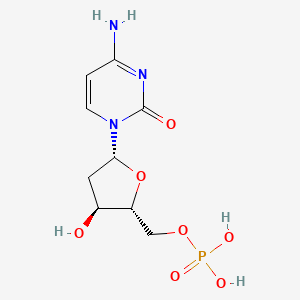

![molecular formula C33H35N3O7 B10776986 5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid](/img/structure/B10776986.png)

5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

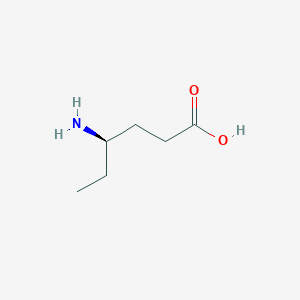

Ces composés contiennent une séquence d'exactement deux alpha-aminoacides liés par une liaison peptidique . RU85053 a été étudié pour son potentiel en tant qu'inhibiteur à haute affinité, en particulier dans le contexte des protéines de signalisation telles que la proto-oncogène tyrosine-protéine kinase Src .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de RU85053 implique plusieurs étapes, à partir des alpha-aminoacides appropriés. Les étapes clés comprennent la formation de liaisons peptidiques entre les aminoacides et les modifications subséquentes pour introduire des groupes fonctionnels qui améliorent son affinité de liaison aux protéines cibles. Les conditions de réaction impliquent généralement l'utilisation de réactifs de couplage, de groupes protecteurs et de solvants qui facilitent la formation de la structure dipeptidique souhaitée .

Méthodes de production industrielle

La production industrielle de RU85053 impliquerait probablement des techniques de synthèse peptidique à grande échelle, telles que la synthèse peptidique en phase solide (SPPS) ou la synthèse en phase solution. Ces méthodes permettent la production efficace et évolutive de dipeptides avec une pureté et un rendement élevés. Le choix de la méthode dépend de facteurs tels que la complexité de la séquence peptidique et l'échelle de production souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

RU85053 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, conduisant à la formation de produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent facilité par des réactifs et des conditions spécifiques.

Réactifs et conditions communs

Les réactifs couramment utilisés dans les réactions de RU85053 comprennent les oxydants (par exemple, le peroxyde d'hydrogène), les réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs qui facilitent les réactions de substitution. Les conditions de réaction, telles que la température, le pH et le choix du solvant, sont optimisées pour obtenir les produits souhaités avec une efficacité élevée .

Principaux produits formés

Les principaux produits formés à partir des réactions de RU85053 dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés avec une affinité de liaison accrue, tandis que les réactions de réduction peuvent produire des formes réduites avec une activité biologique modifiée .

Applications de recherche scientifique

Chimie : RU85053 sert de composé modèle pour l'étude de la synthèse peptidique et le développement d'inhibiteurs à haute affinité.

Biologie : Il est utilisé pour étudier les interactions de liaison avec les protéines de signalisation, en particulier la proto-oncogène tyrosine-protéine kinase Src.

Médecine : RU85053 a des applications thérapeutiques potentielles en tant qu'inhibiteur des voies de signalisation impliquées dans le cancer et d'autres maladies.

Mécanisme d'action

RU85053 exerce ses effets en se liant à des cibles moléculaires spécifiques, telles que la proto-oncogène tyrosine-protéine kinase Src. La liaison de RU85053 au domaine SH2 de Src implique la formation d'un réseau complexe de liaisons hydrogène dans la poche de la phospho-tyrosine. Cette interaction inhibe l'activité de Src, modulant ainsi les voies de signalisation impliquées dans la croissance et la prolifération cellulaires .

Applications De Recherche Scientifique

Chemistry: RU85053 serves as a model compound for studying peptide synthesis and the development of high-affinity inhibitors.

Biology: It is used to investigate the binding interactions with signaling proteins, particularly the proto-oncogene tyrosine-protein kinase Src.

Medicine: RU85053 has potential therapeutic applications as an inhibitor of signaling pathways involved in cancer and other diseases.

Mécanisme D'action

RU85053 exerts its effects by binding to specific molecular targets, such as the proto-oncogene tyrosine-protein kinase Src. The binding of RU85053 to the SH2 domain of Src involves the formation of a complex hydrogen-bond network within the phospho-tyrosine pocket. This interaction inhibits the activity of Src, thereby modulating signaling pathways involved in cell growth and proliferation .

Comparaison Avec Des Composés Similaires

RU85053 est unique dans sa capacité à se lier au domaine SH2 de Src avec une haute affinité. Des composés similaires comprennent d'autres dipeptides et inhibiteurs à base de peptides qui ciblent les protéines de signalisation. Certains de ces composés comprennent :

Nilotinib : Un inhibiteur de la tyrosine kinase utilisé dans le traitement de la leucémie myéloïde chronique.

Sonidegib : Un inhibiteur de la voie hedgehog utilisé dans le traitement du carcinome basocellulaire.

Regorafenib : Un inhibiteur de multikinases utilisé dans le traitement du cancer colorectal.

Propriétés

Formule moléculaire |

C33H35N3O7 |

|---|---|

Poids moléculaire |

585.6 g/mol |

Nom IUPAC |

5-[(2S)-2-acetamido-3-oxo-3-[[(3S)-2-oxo-1-[(4-phenylphenyl)methyl]azepan-3-yl]amino]propyl]-2-(carboxymethyl)benzoic acid |

InChI |

InChI=1S/C33H35N3O7/c1-21(37)34-29(18-23-12-15-26(19-30(38)39)27(17-23)33(42)43)31(40)35-28-9-5-6-16-36(32(28)41)20-22-10-13-25(14-11-22)24-7-3-2-4-8-24/h2-4,7-8,10-15,17,28-29H,5-6,9,16,18-20H2,1H3,(H,34,37)(H,35,40)(H,38,39)(H,42,43)/t28-,29-/m0/s1 |

Clé InChI |

CEKLBQMULVLLTD-VMPREFPWSA-N |

SMILES isomérique |

CC(=O)N[C@@H](CC1=CC(=C(C=C1)CC(=O)O)C(=O)O)C(=O)N[C@H]2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |

SMILES canonique |

CC(=O)NC(CC1=CC(=C(C=C1)CC(=O)O)C(=O)O)C(=O)NC2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydroxy-2-[(methylsulfanyl)methyl]-5-(4-oxo-4,5-dihydro-3H-pyrrolo[3,2-D]pyrimidin-7-YL)pyrrolidinium](/img/structure/B10776911.png)

![[(2S,3R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10776915.png)

![(2S,5R,6R)-6-({(6S)-6-[(ammonioacetyl)amino]-6-carboxylatohexanoyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B10776927.png)

![[(3S)-3,4-di(hexanoyloxy)butyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10776940.png)

![[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5R,6S)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776948.png)

![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776959.png)

![1-[4-(Octahydro-pyrido[1,2-A]pyrazin-2-YL)-phenyl]-2-phenyl-1,2,3,4-tetrahydro-isoquinolin-6-OL](/img/structure/B10776962.png)

![4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B10776975.png)